

IUPAC name for Methyl 3-amino-6-bromopicolinate

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Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408

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Compound Identification and Chemical Structure

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-bromo-2-pyridinecarboxylate.[1][2] The molecule's architecture, featuring three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold, makes it a versatile synthon for creating diverse chemical libraries.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	866775-09-9	[1][3][4]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2][4]
IUPAC Name	methyl 3-amino-6-bromo-2-pyridinecarboxylate	[1]
Synonyms	Methyl 3-amino-6-bromopicolinate, 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester	[5]
InChI Key	FETASVOVQOWEBL-UHFFFAOYSA-N	[1][3]

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)N |[3] |

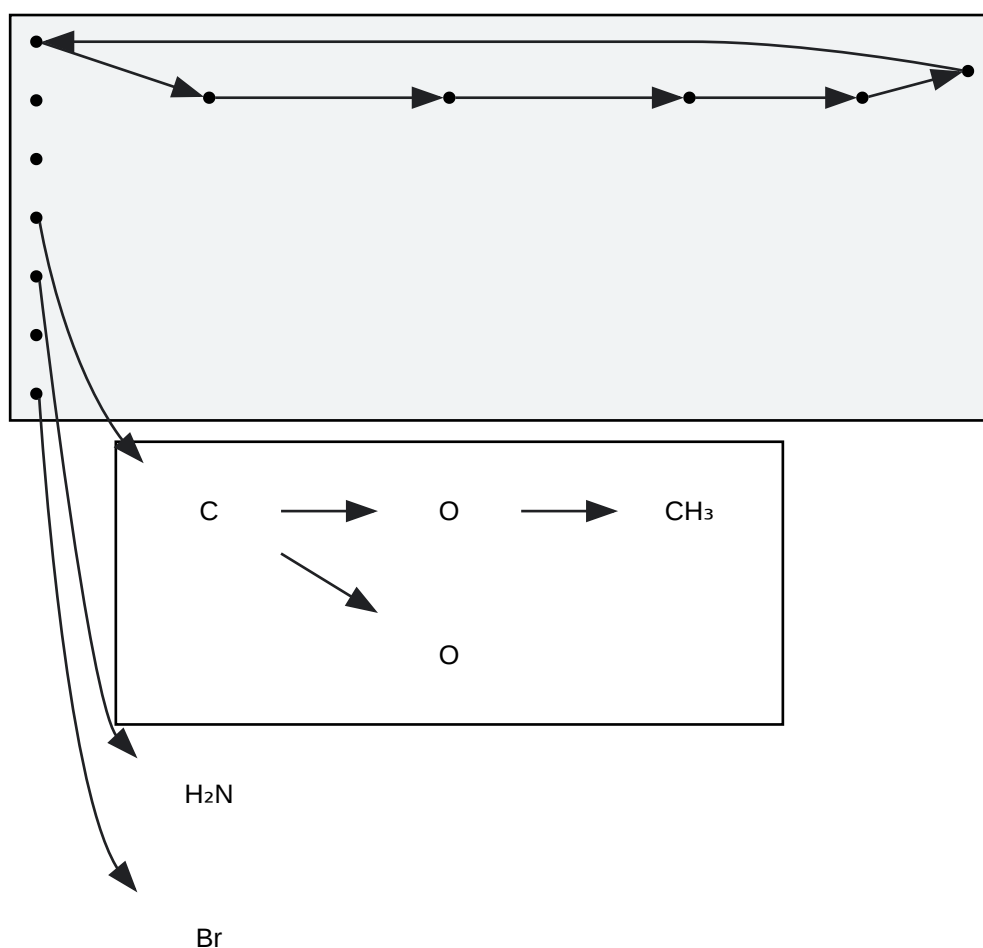


Fig. 1: Chemical Structure of Methyl 3-amino-6-bromopicolinate

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Caption: Chemical structure of **Methyl 3-amino-6-bromopicolinate**.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive organic synthesis applications.[3] While an experimental melting point is not consistently reported in public databases, predicted values for other physical properties provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical and Computed Data

Property	Value	Notes	Source(s)
Molecular Weight	231.05 g/mol	-	[2][4]
Physical Form	Solid	Yellow to dark yellow powder	[2][5]
Purity	≥97% / 98% min	Varies by supplier	[3][4]
Boiling Point	353.4 °C at 760 mmHg	Predicted	[6][7]
Density	1.662 g/cm ³	Predicted	[5][6]
Flash Point	167.5 °C	Predicted	[6][7]
pKa	-0.07 ± 0.10	Predicted	[5]
LogP	1.2129	Computed	[3]
Topological Polar Surface Area (TPSA)	65.21 Å ²	Computed	[3]

| Solubility | No data available | - [7] |

Synthesis Protocol and Mechanistic Insight

Methyl 3-amino-6-bromopicolinate is not a naturally occurring compound and must be prepared synthetically. A common and effective laboratory-scale synthesis involves the regioselective bromination of an aminopicolinate precursor.[5]

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.

Materials:

- Methyl 3-aminopyridine-2-carboxylate
- Sulfuric Acid (2M)

- Bromine (Br₂)
- Acetic Acid
- Sodium Hydroxide (2N)
- Water
- Ethyl Acetate
- Anhydrous Sodium Sulfate

Step-by-Step Procedure:

- **Dissolution:** Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.^[5]
 - **Causality Insight:** The acidic medium protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the powerful activating effect of the amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid also ensures the starting material remains in solution.
- **Bromination:** Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after the addition is complete.^[5]
 - **Causality Insight:** This is an electrophilic aromatic substitution. The amino group is a strong ortho-, para- director. The position para to the amine (the 6-position) is sterically accessible and electronically favored for substitution by the Br⁺ electrophile (generated from Br₂).
- **Neutralization & Precipitation:** Upon reaction completion, carefully adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.^[5]
 - **Causality Insight:** Neutralization deprotonates the product, significantly reducing its solubility in the aqueous medium and causing it to precipitate out as a solid. This step is critical for product isolation.

- Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.
[5]
 - Causality Insight: Although the product precipitates, some may remain dissolved. Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent by evaporation under reduced pressure to yield the crude product.[5]
 - Causality Insight: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent purification or characterization.
- Purification: Purify the crude product by silica gel column chromatography, using dichloromethane as the eluent, to afford the final product as a white solid.[5]
 - Causality Insight: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., dibrominated species), yielding a high-purity final compound.

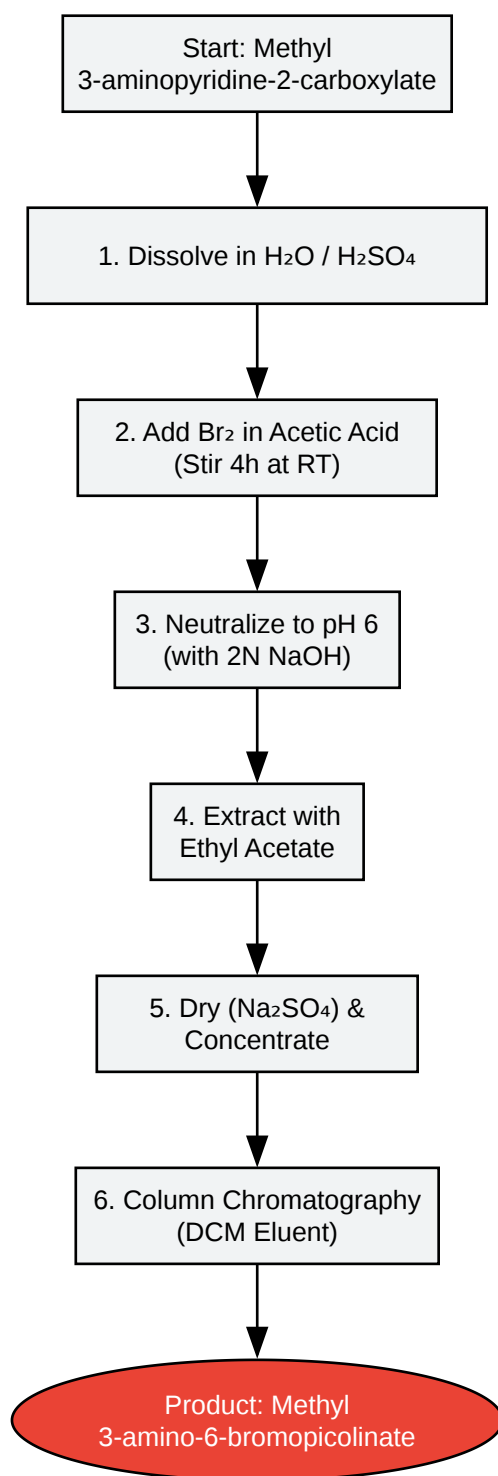


Fig. 2: Synthesis Workflow

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Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Applications in Development

The synthetic utility of **Methyl 3-amino-6-bromopicolinate** stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold for building molecular complexity. It is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential agrochemicals.^{[3][6]}

Key Reactive Sites

- **Bromo Group (C6-Position):** This is the most versatile handle for diversification. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
 - **Suzuki-Miyaura Coupling:** Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.^[8] This is a standard method for building biaryl structures common in pharmaceuticals.^[9]
 - **Buchwald-Hartwig Amination:** Reacts with primary or secondary amines to form C-N bonds, creating more complex aniline or arylamine derivatives.^{[4][10]} This reaction is one of the most powerful methods for constructing aryl-amine linkages.^[11]
- **Amino Group (C3-Position):** The primary amine is a potent nucleophile and can undergo a range of classical transformations.
 - **Acylation/Sulfonylation:** Reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
 - **Alkylation:** Can be alkylated to form secondary or tertiary amines.
- **Methyl Ester Group (C2-Position):** The ester can be readily modified.
 - **Hydrolysis:** Saponification with a base (e.g., NaOH, LiOH) converts the ester to the corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via EDC/HOBt).

- Amidation: Can be directly converted to amides via reaction with amines, often at elevated temperatures or with specific catalysts.

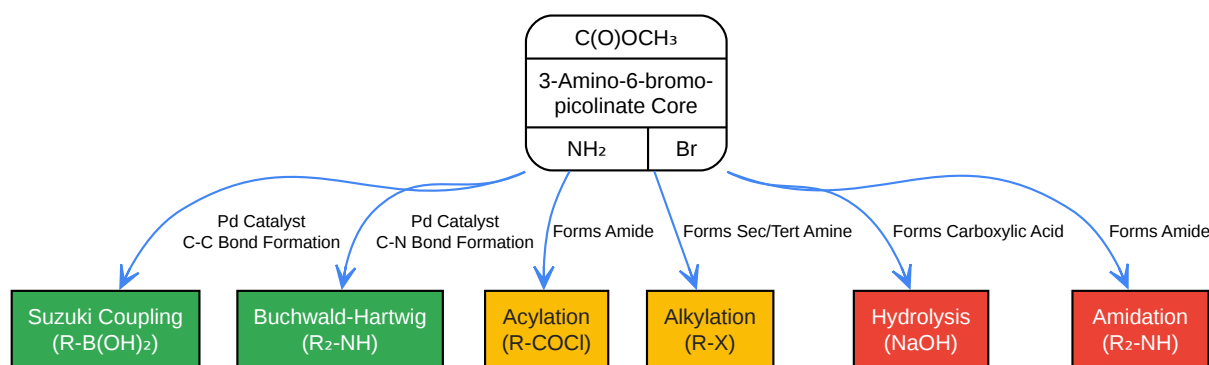


Fig. 3: Reactivity and Diversification Pathways

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Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development

While specific commercial drugs directly citing this starting material are not prominently disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic fibrosis.[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV drugs like Nevirapine.[13][14] These examples underscore the strategic importance of **Methyl 3-amino-6-bromopicolinate** as a building block for accessing novel, biologically active chemical space. Its derivatives are frequently investigated in research programs targeting antimicrobial and anticancer agents.[6]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

¹H-NMR Data (300 MHz, CDCl₃): The proton NMR spectrum provides a clear signature that validates the structure.^[11]

- δ 7.32 (d, J = 8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the pyridine ring. It is coupled to the proton at the C5 position.
- δ 6.93 (d, J = 8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton, hence the similar coupling constant (J).
- δ 5.81 (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amino (-NH₂) group. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
- δ 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl ester (-OCH₃) group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling **Methyl 3-amino-6-bromopicolinate**.

Table 3: GHS Hazard and Precautionary Information

Category	Code(s)	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)		^[5]
Signal Word	Warning		^{[1][5]}
Hazard Statements	H302H315H319H335	Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation.	^{[1][2][5]}

| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2][5] |

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or a chemical fume hood.
- Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place.[3]
- Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][5][6]

Disposal:

- Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Conclusion

Methyl 3-amino-6-bromopicolinate is a high-value synthetic intermediate whose strategic importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility in constructing complex molecular frameworks through robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its safe and effective application in the laboratory.

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